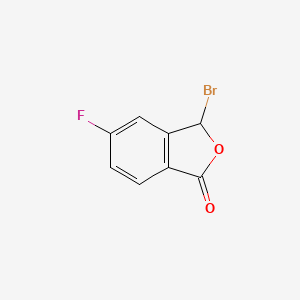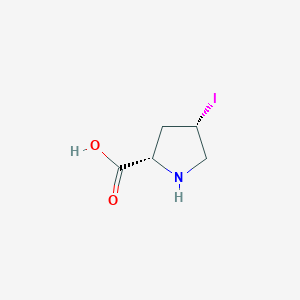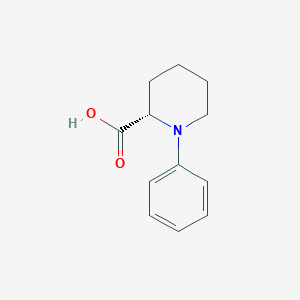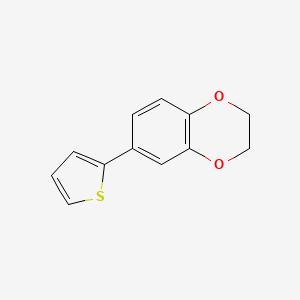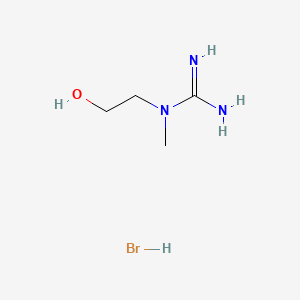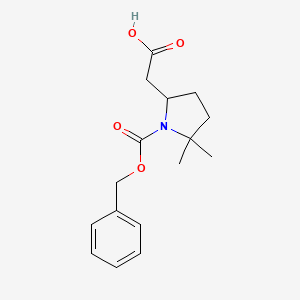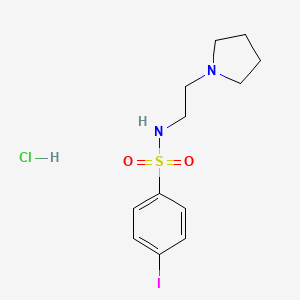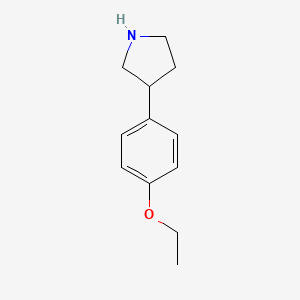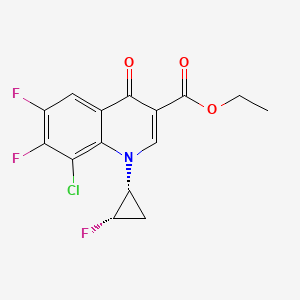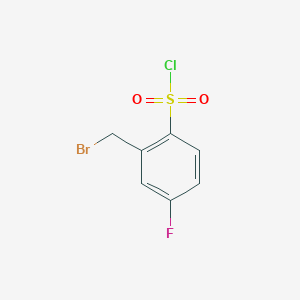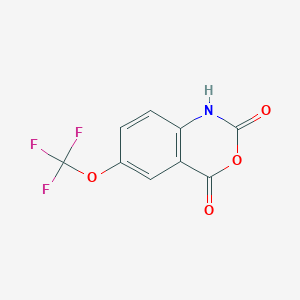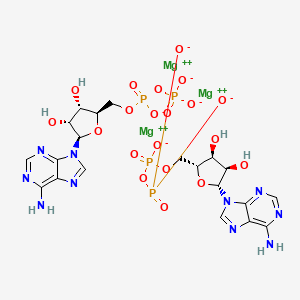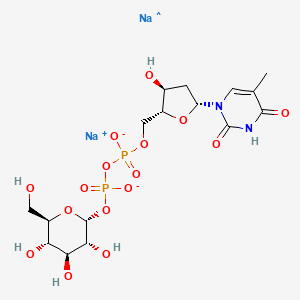
Thymidine-5'-diphosphate-a-D-glucose disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine-5’-diphosphate-a-D-glucose disodium salt is a synthetic compound with the empirical formula C16H24N2Na2O16P2 and a molecular weight of 608.29 . It is a nucleotide sugar, which means it consists of a nucleotide (thymidine) bound to a sugar molecule (glucose) through a diphosphate linkage. This compound is often used in biochemical and molecular biology research due to its role in various metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
Thymidine-5’-diphosphate-a-D-glucose disodium salt is synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of thymidine followed by the glycosylation with glucose. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the correct formation of the diphosphate linkage .
Industrial Production Methods
In an industrial setting, the production of Thymidine-5’-diphosphate-a-D-glucose disodium salt involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often exceeding 93% . The compound is then purified and crystallized to obtain the final product in powder form, which is stored at low temperatures to maintain stability .
化学反応の分析
Types of Reactions
Thymidine-5’-diphosphate-a-D-glucose disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thymidine or glucose moieties.
Substitution: The diphosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of thymidine-5’-diphosphate-4-keto-6-deoxy-D-glucose .
科学的研究の応用
Thymidine-5’-diphosphate-a-D-glucose disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study nucleotide sugar metabolism.
Biology: The compound is involved in the biosynthesis of glycoproteins and glycolipids, making it essential for studying cellular processes.
Medicine: Research on this compound contributes to understanding genetic disorders and developing therapeutic interventions.
Industry: It is used in the production of various biochemical reagents and diagnostic tools.
作用機序
The mechanism of action of Thymidine-5’-diphosphate-a-D-glucose disodium salt involves its role as a nucleotide sugar. It participates in glycosylation reactions, where it donates glucose to acceptor molecules. This process is catalyzed by specific enzymes, such as glycosyltransferases, which facilitate the transfer of glucose to proteins or lipids. The molecular targets and pathways involved include various metabolic pathways essential for cellular function .
類似化合物との比較
Similar Compounds
Uridine-5’-diphosphoglucose disodium salt: Another nucleotide sugar with similar properties but different nucleotide base (uridine).
Uridine-5’-diphospho-N-acetylglucosamine sodium salt: Involved in similar biochemical pathways but with an acetylated glucose moiety.
Thymidine-5’-diphosphate-4-keto-6-deoxy-D-glucose disodium salt: A derivative of Thymidine-5’-diphosphate-a-D-glucose with a keto group.
Uniqueness
Thymidine-5’-diphosphate-a-D-glucose disodium salt is unique due to its specific nucleotide base (thymidine) and its role in specific glycosylation reactions. This makes it particularly useful in studying thymidine-related metabolic pathways and genetic processes .
特性
分子式 |
C16H24N2Na2O16P2- |
|---|---|
分子量 |
608.3 g/mol |
InChI |
InChI=1S/C16H26N2O16P2.2Na/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15;;/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25);;/q;;+1/p-2/t7-,8+,9+,10+,11+,12-,13+,15+;;/m0../s1 |
InChIキー |
IYPPHEAYSMBEKA-QMMSDIQLSA-L |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.[Na].[Na+] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O.[Na].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


